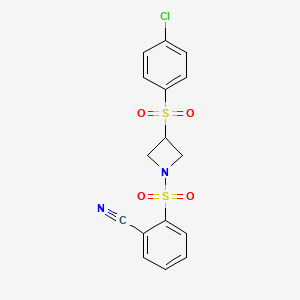

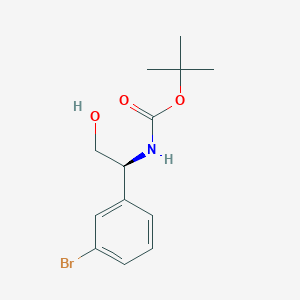

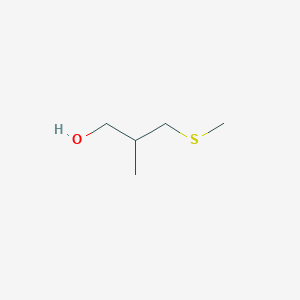

(S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate, also known as SBHEC, is an organic compound and a member of the tert-butylcarbamate family. It is a versatile compound that has a wide range of applications in the field of scientific research and laboratory experiments. SBHEC has been studied extensively in recent years due to its unique properties and potential applications.

Applications De Recherche Scientifique

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, which is structurally similar to the compound , was explored. This study, conducted by Piovan et al. (2011), focused on the lipase-catalyzed transesterification reaction. The researchers utilized Candida antarctica lipase B to obtain optically pure (R)- and (S)-enantiomers. This process displayed significant enantioselectivity, demonstrating the compound's potential in creating chiral molecules for various applications in organic synthesis (Piovan, Pasquini, & Andrade, 2011).

Novel Reduction of Perfluoroalkyl Ketones

In a study on the reaction of tert-butyl N-(2-bromophenyl)carbamate with ethyl perfluorooctanoate, Sokeirik et al. (2006) discovered an unexpected formation of a 1-hydroxy-1H-perfluorooctyl compound. This finding underscores the reactivity of similar carbamates under specific conditions, highlighting their utility in organic synthesis, particularly in the formation of complex fluoroorganic compounds (Sokeirik et al., 2006).

Synthesis and Organic Photovoltaic Applications

Chmovzh and Rakitin (2021) synthesized triarylamino derivatives using tert-butyl carbamate derivatives. The tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, obtained through Suzuki cross-coupling, is pertinent due to its application in organic photovoltaic materials. This research showcases the potential of such carbamates in the synthesis of materials for renewable energy applications (Chmovzh & Rakitin, 2021).

Synthetic Intermediate for Natural Product Derivatives

Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate as an intermediate for the natural product jaspine B. Jaspine B, derived from various sponges, shows cytotoxic activity against human carcinoma cell lines. This study illustrates the role of similar carbamates as intermediates in the synthesis of biologically active natural product derivatives (Tang et al., 2014).

Mécanisme D'action

- By binding covalently to a serine residue in the enzyme’s active site, the compound inhibits AChE. This inhibition leads to an accumulation of acetylcholine, overstimulation of acetylcholine receptors, and subsequent toxicity .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

tert-butyl N-[(1S)-1-(3-bromophenyl)-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSVECFBQRKMKO-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2473419.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2473421.png)

![7-(4-Chlorophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2473424.png)

![4-ethyl-N-(1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2473430.png)

![Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2473435.png)

![N-(3-isopropoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2473436.png)